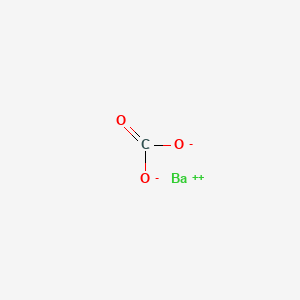
Iron(III) oxide
説明
Iron (III) oxide, represented by the chemical formula Fe2O3, is an inorganic compound commonly known as hematite or red iron oxide . It is a naturally occurring compound found in rocks of all ages and is recognized by its red-brown color and lack of odor. The pH value of this compound is neutral, at 7 .
Synthesis Analysis
Iron (III) oxide appears in at least four different polymorphs: α-Fe2O3, β-Fe2O3, γ-Fe2O3, and ε-Fe2O3 . The synthesized material characteristics depend on the synthesis method employed . Iron (III) oxide can be prepared in the laboratory by electrolyzing a solution of sodium bicarbonate, an inert electrolyte, with an iron anode .Molecular Structure Analysis
The structure of Iron (III) oxide consists of three oxygen atoms and two iron atoms . The bond between the oxygen and iron atoms is an ionic bond, resulting from the difference in electronegativity between the metallic iron (Fe) and the non-metallic oxygen (O2) .Chemical Reactions Analysis
Iron (III) oxide is a product of the oxidation of iron . It reacts with water to produce iron hydroxide . It also undergoes carbothermal reduction, a reaction involving the reduction of metal oxides with a reducing agent such as carbon at temperatures of several hundred degrees Celsius .Physical And Chemical Properties Analysis
Iron (III) oxide is a compound that appears in at least four different polymorphs: α-Fe2O3, β-Fe2O3, γ-Fe2O3, and ε-Fe2O3 . Each of these six different structures presents distinctive physical properties and, therefore, diverse applications .科学的研究の応用
Nanotechnology
Iron(III) oxide has found fertile ground in the field of nanotechnology . The different crystalline forms of iron oxide have been popular among researchers who have proven a wide variety of applications in this field .
Biomedicine
Iron(III) oxide nanoparticles have been extensively applied in the field of biomedicine . They are used in drug delivery, hyperthermia, biosensing, theranostics, and cell and molecular separation .
Electronics
Iron(III) oxide is also used in the electronics industry . Its unique properties make it suitable for various applications in this field .
Construction
In the construction industry, Iron(III) oxide is used due to its distinctive physical properties . It has been proven to have a wide variety of applications in this field .
Environmental Remediation
Iron(III) oxide is used in environmental remediation . Its unique properties make it an effective material for this purpose .
Energy Harvesting
Iron(III) oxide is also used in energy harvesting . Its unique properties make it suitable for various applications in this field .
Iron and Steel Industries
Iron and steel industries use iron (III) oxide as one of the primary raw materials for the production of many iron and steel alloys . Iron (III) oxide reacts with aluminum to produce iron for welding processes as well as for the production of iron sculptures, weapons, and small tools .
Biomedical Treatments
Iron oxide nanoparticles play a major role in different applications, such as magnetic, electrochemical, gas sensor, energy storage, cancer therapy and magnetic storage, and biomedical treatments .
作用機序
Target of Action
Iron(III) oxide, also known as ferric oxide or hematite, is an inorganic compound that primarily targets iron-binding proteins and enzymes in biological systems . It interacts with these targets to participate in various biochemical processes, including oxygen transport (hemoglobin), short-term oxygen storage (myoglobin), and energy generation (cytochromes) .
Mode of Action
Iron(III) oxide interacts with its targets through redox reactions. In the environment, certain bacteria couple carbon oxidation and iron reduction to obtain energy for growth . Iron(III) oxide can be reduced to iron(II), which is more soluble and mobile, allowing it to be transported to other sites . In the human body, iron from iron(III) oxide can be incorporated into heme for use in hemoglobin and myoglobin .
Biochemical Pathways
Iron(III) oxide participates in several biochemical pathways. In the environment, it plays a significant role in iron cycling, with bacteria using it as an electron acceptor in their metabolism . In the human body, iron from iron(III) oxide is used in the synthesis of heme, a component of hemoglobin and myoglobin, which are essential for oxygen transport and storage .
Pharmacokinetics
The pharmacokinetics of iron(III) oxide involves its absorption, distribution, metabolism, and excretion (ADME). Iron(III) oxide is poorly soluble in water but can dissolve in dilute acids . Once absorbed, iron is transported by transferrin to target cells, including erythroid precursor cells, where it is incorporated into hemoglobin . The metabolism of iron involves its reduction from the ferric (Fe3+) to the ferrous (Fe2+) state, which is more bioavailable . Excess iron is stored in the liver as ferritin .
Result of Action
The primary result of iron(III) oxide’s action is the provision of bioavailable iron for various biochemical processes. In the environment, the reduction of iron(III) oxide contributes to iron cycling and can impact soil and water chemistry . In the human body, iron from iron(III) oxide is essential for the synthesis of hemoglobin and myoglobin, supporting oxygen transport and storage .
Action Environment
The action of iron(III) oxide is influenced by various environmental factors. In the environment, the presence of certain bacteria can enhance the reduction of iron(III) oxide . In the human body, the bioavailability of iron from iron(III) oxide is influenced by the pH and the presence of other dietary components . Furthermore, iron(III) oxide’s action can be affected by the oxidative state of the environment, with more reducing conditions favoring the conversion of iron(III) to the more bioavailable iron(II) .
Safety and Hazards
将来の方向性
Iron (III) oxide has found fertile ground in the field of nanotechnology, and therefore, became popular among researchers who have proven a wide variety of biomedicine, electronics, construction, environmental remediation, and energy harvesting applications . Iron-oxidizing bacteria in marine environments have also been studied for their ability to exchange and accumulate divalent iron dissolved in water as trivalent iron inside and outside the bacterial cell .
特性
IUPAC Name |
oxo(oxoferriooxy)iron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Fe.3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIPFZHSYJVQDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Fe]O[Fe]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe2O3 | |
| Record name | FERRIC OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Iron(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iron(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Brown to dark brown odorless powder; Insoluble in water; [Rockwood Pigments MSDS], REDDISH BROWN-TO-BLACK CRYSTALS OR POWDER. | |
| Record name | Umber | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Umber | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21820 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | FERRIC OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble in acids; insoluble in water, alcohol, ether, Solubility in water: none | |
| Record name | FERRIC OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FERRIC OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
5.25 g/cu cm, 5.24 g/cm³ | |
| Record name | FERRIC OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FERRIC OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0 mm Hg (approximate) | |
| Record name | FERRIC OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Although systemically applied nanoparticles are quickly taken up by phagocytic cells, mainly macrophages, the interactions between engineered nanoparticles and macrophages are still not well defined. ...Therefore ... the uptake of diagnostically used carboxydextran-coated superparamagnetic iron oxide nanoparticles of 60 nm (SPIO) and 20 nm (USPIO) by human macrophages /was analyzed/. By pharmacological and in vitro knockdown approaches, the principal uptake mechanism for both particles was identified as clathrin-mediated, scavenger receptor A-dependent endocytosis... /Iron oxide nanoparticles/, ... /It has been/ suggested that ferric oxide serves as a carcinogenic cofactor either by retarding the clearance of inhaled carcinogens or by inducing cytopathological changes which make the cells of the respiratory tract more prone to develop cancer when exposed to carcinogenic substances. | |
| Record name | FERRIC OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Oxo(oxoferriooxy)iron | |
Color/Form |
Reddish-brown hexagonal crystals, Reddish or blueish-black powder, Steel gray to red hexagonal, Red-brown solid. /Iron oxide dust and fume, as Fe/, A fine, red powder of ferric oxide. /Rouge/ | |
CAS RN |
12134-66-6, 1309-37-1, 12713-03-0 | |
| Record name | Maghemite (Fe2O3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferric oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11576 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Umber | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Umber | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Maghemite (Fe2O3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERRIC OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FERRIC OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
1539 °C, 1565 °C | |
| Record name | FERRIC OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FERRIC OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![trans-Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride](/img/structure/B7798696.png)





![[(E)-[cyano(phenyl)methylidene]amino] (5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-methyldecan-2-yl) carbonate](/img/structure/B7798745.png)




